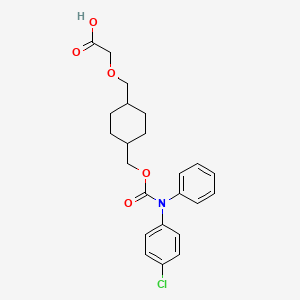
Ralinepag
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ralinepag is a novel, once-daily IP receptor agonist undergoing Phase 3 studies for Pulmonary Arterial Hypertension (PAH). It has demonstrated superiority and improved pharmacology over selexipag in nonclinical studies and proof of concept in a Phase 2 clinical trial in PAH .
Molecular Structure Analysis
Ralinepag belongs to the class of organic compounds known as phenylcarbamic acid esters. These are ester derivatives of phenylcarbamic acids .Aplicaciones Científicas De Investigación
Treatment of Pulmonary Arterial Hypertension (PAH)
Ralinepag is a potent, orally administered prostacyclin (IP) receptor agonist that is used to treat pulmonary arterial hypertension . A phase II study found that Ralinepag significantly reduced pulmonary vascular resistance (PVR), the force or resistance that blood encounters as it flows through the blood vessels in the lungs .
Reduction of Pulmonary Vascular Resistance
Ralinepag has been shown to significantly reduce PVR compared with placebo in PAH patients . This reduction in PVR can help to alleviate the symptoms of PAH and improve the patient’s quality of life .
Improvement in Hemodynamic Parameters
Patients treated with Ralinepag demonstrated significant reductions relative to placebo in mean pulmonary arterial pressure (PAP) and systemic vascular resistance (SVR) . These improvements in hemodynamic parameters can contribute to the overall treatment outcomes in PAH patients .
Increase in 6-Minute Walk Distance
Ralinepag has been shown to produce sustained, durable improvements in the 6-minute walk distance (6MWD) along with durable reductions in PVR . The 6MWD is a common measure of functional capacity in patients with PAH .
Improvement in Functional Class
Most participants continuing treatment with Ralinepag maintained functional measures throughout the open-label extension study, and those switching from placebo to Ralinepag often experienced functional improvements .
Long-Term Safety and Tolerability
Ralinepag has a manageable adverse event profile, with a notable decline in adverse events after reaching and maintaining a stable dose . This suggests that Ralinepag is safe and tolerable for long-term use in PAH patients .
Mecanismo De Acción
Direcciones Futuras
Ralinepag has shown significant promise as a therapeutic option in PAH. The drug is described as highly selective and potent, with in vitro data suggesting more potent antiproliferative and vasodilatory properties than other drugs . Future research will likely focus on further establishing the efficacy and safety of Ralinepag in larger patient populations and over longer periods of time .
Propiedades
IUPAC Name |
2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKXVKJRHPDQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ralinepag | |
CAS RN |
1187856-49-0 |
Source


|
| Record name | Ralinepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187856490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralinepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RALINEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQY12ZJN6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

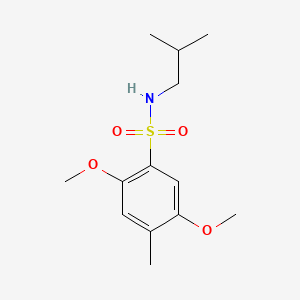

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)
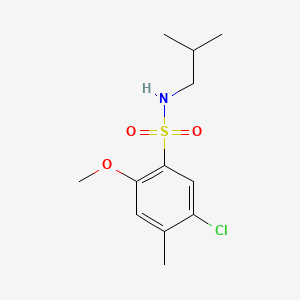
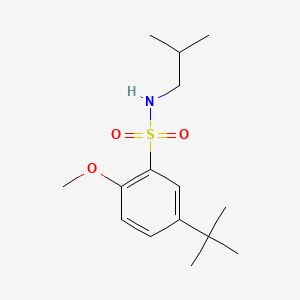

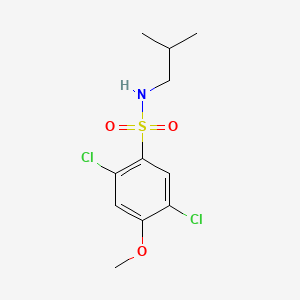

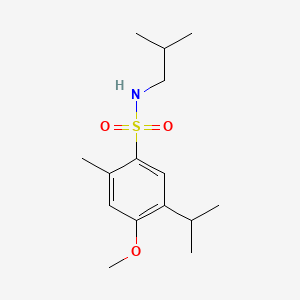



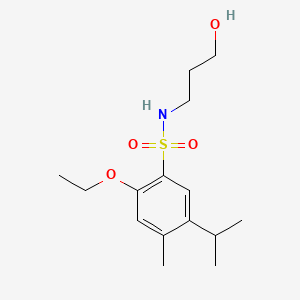
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)